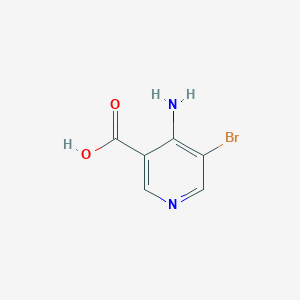

4-Amino-5-bromonicotinic acid

Übersicht

Beschreibung

4-Amino-5-bromonicotinic acid is an organic compound belonging to the class of pyridine carboxylic acids. It has the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol. This compound is characterized by the presence of an amino group at the 4-position and a bromine atom at the 5-position on the nicotinic acid ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Wirkmechanismus

Target of Action

4-Amino-5-bromonicotinic acid is a derivative of nicotinic acid, which is known to possess significant neuropsychotropic properties

Mode of Action

Similar compounds, such as the nicotinoyl derivatives of glutamic and γ-aminobutyric (gaba) acids, have been shown to lower motor excitation stimulated by phenamine, promote the action of hexenal, and lower motor activity . They also exhibit antispasmodic action according to their antagonism to korazole, and antiaggressive activity .

Biochemical Pathways

This pathway is a variation of the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids. The end product of the aminoshikimate pathway, 3-amino-5-hydroxybenzoate, serves as an initiator for polyketide synthases in the biosynthesis of ansamycins .

Result of Action

Based on the properties of similar compounds, it may have potential neuropsychotropic effects, including lowering motor excitation, promoting the action of certain anesthetics, and exhibiting antispasmodic and antiaggressive activities .

Action Environment

It is known that the compound should be stored in a refrigerator to maintain its stability

Vorbereitungsmethoden

The synthesis of 4-Amino-5-bromonicotinic acid typically involves the following steps:

Starting Material: The process begins with nicotinic acid.

Bromination: Nicotinic acid is brominated using bromine in the presence of thionyl chloride and a catalytic amount of iron powder. The reaction mixture is refluxed for about 6 hours.

Amination: The brominated product is then subjected to amination to introduce the amino group at the 4-position.

Industrial production methods often involve similar steps but are optimized for higher yields and efficiency. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

4-Amino-5-bromonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include bromine, thionyl chloride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-5-bromonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving nicotinic acid derivatives.

Industry: The compound is used in the production of various industrial chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

4-Amino-5-bromonicotinic acid can be compared with other similar compounds, such as:

5-Bromonicotinic Acid: Lacks the amino group at the 4-position, making it less versatile in certain chemical reactions.

4-Amino-5-chloronicotinic Acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and applications.

Nicotinic Acid: The parent compound without any substitutions, used widely in various applications but lacks the specific properties imparted by the amino and bromine groups.

The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and applications in scientific research and industry.

Biologische Aktivität

4-Amino-5-bromonicotinic acid is an organic compound classified as a pyridine carboxylic acid. With the molecular formula CHBrNO and a molecular weight of 217.02 g/mol, this compound features an amino group at the 4-position and a bromine atom at the 5-position of the nicotinic acid structure. This unique substitution pattern contributes to its biological activity, particularly in neuropsychotropic effects and potential therapeutic applications.

This compound is recognized for its involvement in various biochemical pathways, notably those related to nicotinic acid derivatives. Its mode of action is believed to be similar to that of other nicotinoyl derivatives, influencing neurotransmitter systems, particularly:

- Neurotransmitter Modulation : It may lower motor excitation stimulated by phenamine and enhance the action of anesthetics like hexenal.

- Antispasmodic and Antiaggressive Activities : Preliminary studies suggest potential applications in reducing spasticity and aggression in animal models.

Biological Activity Studies

Research indicates that this compound exhibits notable biological activities:

Case Studies

- Neuropharmacological Studies : In studies involving animal models, derivatives of nicotinic acids have been shown to affect behavior and motor functions. For instance, administration of similar compounds resulted in reduced locomotor activity in response to stimulants.

- Antimicrobial Testing : A study on related compounds indicated significant antibacterial activity against various strains of bacteria, hinting at the potential for this compound to exhibit similar properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Amino group at 4-position; Bromine at 5-position | Potential neuropsychotropic effects; Antimicrobial properties (under investigation) |

| 5-Bromonicotinic Acid | Lacks amino group; Only bromine at 5-position | Exhibits antibacterial activity |

| 4-Amino-5-chloronicotinic Acid | Chlorine instead of bromine; Similar structure | Varies in reactivity and potential applications |

Preparation Methods

The synthesis of this compound typically involves:

- Bromination : Nicotinic acid is brominated using bromine in the presence of thionyl chloride.

- Amination : The resultant brominated product undergoes amination to introduce the amino group at the 4-position.

These methods are optimized for yield and purity, essential for ensuring consistent biological activity in research applications.

Eigenschaften

IUPAC Name |

4-amino-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWXBQBQGAZHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615664 | |

| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52834-08-9 | |

| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-bromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.